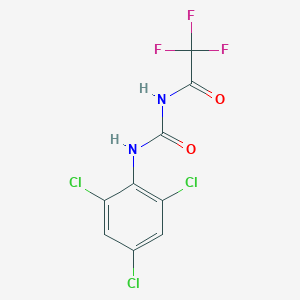![molecular formula C19H15ClFN5O B284439 N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284439.png)
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
作用机制
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects by selectively binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor activity, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease food intake, increase locomotor activity, and impair memory consolidation. This compound has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is its selectivity and potency as a CB1 receptor antagonist. This makes it an ideal tool for studying the role of the CB1 receptor in various physiological and behavioral processes. However, one limitation of this compound is its potential for off-target effects. This compound may interact with other receptors or proteins in the brain, which could confound experimental results.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the role of the CB1 receptor in addiction and substance abuse. This compound may be useful in developing new treatments for addiction by blocking the rewarding effects of drugs of abuse. Another area of interest is the potential use of this compound in the treatment of obesity and metabolic disorders. This compound has been shown to decrease food intake, which may make it a useful tool for developing new treatments for obesity and related disorders.
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific research applications. Its selectivity and potency as a CB1 receptor antagonist make it an ideal tool for studying the role of the CB1 receptor in various physiological and behavioral processes. However, further research is needed to fully understand the potential of this compound in various areas of research.
合成方法
The synthesis of N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 3-fluoroaniline to produce an intermediate product. This intermediate product is then reacted with methylamine and a triazole reagent to produce this compound. The synthesis of this compound is a complex process that requires significant expertise and specialized equipment.
科学研究应用
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a tool for studying the role of the cannabinoid receptor 1 (CB1) in the brain. This compound has been shown to be a selective and potent CB1 receptor antagonist, which makes it an ideal tool for studying the physiological and behavioral effects of CB1 receptor activation.
属性
分子式 |
C19H15ClFN5O |
|---|---|
分子量 |
383.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15ClFN5O/c1-11-16(18(27)25-15-7-5-13(20)6-8-15)17(12-3-2-4-14(21)9-12)26-19(24-11)22-10-23-26/h2-10,17H,1H3,(H,25,27)(H,22,23,24) |
InChI 键 |
PSCHYGZSLHYQTK-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)

![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)
